4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of a thiadiazole derivative with a phenyloxan-4-ylmethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA). The reaction mixture is heated to a specific temperature, usually around 70°C, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require a catalyst and are performed under controlled temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to bind to proteins, enzymes, and other molecules, altering their structure and function. This binding can affect enzyme activity, molecular transport, and gene expression. Additionally, the compound may influence the permeability of cell membranes and the activity of ion channels, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid: Known for its biochemical and physiological effects, including improving glucose tolerance and inhibiting cancer cell growth.
N’-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide:
Uniqueness
4-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-methyl-N-[(4-phenyloxan-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-14(22-19-18-12)15(20)17-11-16(7-9-21-10-8-16)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLGYUPIZYYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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